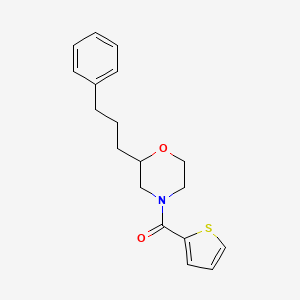![molecular formula C13H20N4O2 B4529347 1-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]-4-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B4529347.png)
1-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]-4-(1,2,4-triazol-1-yl)butan-1-one
Übersicht
Beschreibung
1-[(1R,5S)-3-hydroxy-8-azabicyclo[321]octan-8-yl]-4-(1,2,4-triazol-1-yl)butan-1-one is a complex organic compound with a unique structure that includes a bicyclic ring system and a triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]-4-(1,2,4-triazol-1-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic ring system, introduction of the hydroxy group, and attachment of the triazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate the scale. This includes the use of industrial-grade solvents, catalysts, and equipment to ensure efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]-4-(1,2,4-triazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole moiety can participate in substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
1-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]-4-(1,2,4-triazol-1-yl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]-4-(1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The bicyclic ring system may also play a role in stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- 8-propyl-8-azabicyclo[3.2.1]octan-3-ol
Uniqueness
1-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]-4-(1,2,4-triazol-1-yl)butan-1-one is unique due to the combination of its bicyclic ring system and triazole moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Eigenschaften
IUPAC Name |
1-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]-4-(1,2,4-triazol-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c18-12-6-10-3-4-11(7-12)17(10)13(19)2-1-5-16-9-14-8-15-16/h8-12,18H,1-7H2/t10-,11+,12? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESKJPBUNXDMKB-FOSCPWQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCCN3C=NC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)CCCN3C=NC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(2-Methyl-1-benzofuran-5-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B4529271.png)
![5-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4529284.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide](/img/structure/B4529285.png)
![N-{4-[(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B4529290.png)
![2-[2-Methyl-3-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]indol-1-yl]acetamide](/img/structure/B4529305.png)
![(1R,9aR)-1-{[{[1-(hydroxymethyl)cyclopentyl]methyl}(methyl)amino]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B4529309.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B4529315.png)
![{[5-(5-chloro-2-thienyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4529319.png)
![3-hydroxy-1-(3-methoxybenzyl)-3-[(4-methyl-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B4529322.png)
![2-fluoro-N-{3-[(2-methoxyethyl)(1,3-thiazol-2-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B4529323.png)
![5-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}-2-propyl-1H-isoindole-1,3(2H)-dione](/img/structure/B4529328.png)
![5-chloro-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B4529334.png)

![2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B4529351.png)
